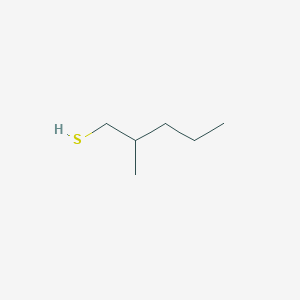

5-Methoxy-6-methyl-2-aminoindane hydrochloride

Overview

Description

MMAI is a psychoactive aminoindan which can be found in recreational drug mixtures. It potently inhibits serotonin uptake (IC50 = 212 nM) and stimulates its release without inducing the neurotoxicity induced by 3,4-methylenedioxy methamphetamine and similar compounds. This product is intended for forensic and research applications.

Mechanism of Action

Target of Action

5-Methoxy-6-methyl-2-aminoindane hydrochloride, also known as MMAI HCl, primarily targets the serotonin system . It acts as a highly selective serotonin releasing agent (SSRA) . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .

Mode of Action

MMAI HCl interacts with the serotonin system by releasing serotonin . This release of serotonin leads to an increase in serotonin concentration in the synaptic cleft, the space between neurons, which allows it to bind to and activate serotonin receptors . This activation of serotonin receptors can lead to various physiological and psychological effects .

Biochemical Pathways

The primary biochemical pathway affected by MMAI HCl is the serotonergic pathway . By releasing serotonin, MMAI HCl enhances the activity of this pathway, leading to increased serotonin signaling . The downstream effects of this increased signaling can include mood elevation, increased sociability, and potentially anti-depressant effects .

Pharmacokinetics

It is known that the compound is administered orally . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of MMAI HCl.

Result of Action

The release of serotonin by MMAI HCl can lead to a variety of effects. It has been shown to produce entactogenic effects in humans, which can include feelings of empathy, love, and emotional closeness to others . In animal studies, MMAI HCl has been shown to relieve stress-induced depression more robustly than sertraline, a commonly used antidepressant .

Biochemical Analysis

Biochemical Properties

5-Methoxy-6-methyl-2-aminoindane hydrochloride acts predominantly as a central nervous system stimulant . It mediates the actions of dopamine, norepinephrine, and/or serotonin, mimicking the effects of traditional drugs such as cocaine, amphetamine, methamphetamine, and ecstasy .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves the release of serotonin through serotonin transporters . This leads to an increase in extracellular serotonin levels, which can have various effects on the body, including mood elevation .

Temporal Effects in Laboratory Settings

The effects of this compound on catecholamines and serotonin were measured 1 week after subcutaneous administration of 40 mg/kg in rat brain cortical and hippocampal homogenates .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methyl-2-aminoindan hydrochloride typically involves the following steps:

Formation of the Indanone Intermediate: The initial step involves the condensation of 3-methoxyphenylacetic acid with acetic anhydride to form 5-methoxy-2-indanone.

Reduction: The indanone intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 5-methoxy-2-indanol.

Methylation: The hydroxyl group of 5-methoxy-2-indanol is methylated using methyl iodide in the presence of a base like potassium carbonate to form 5-methoxy-6-methyl-2-indanol.

Amination: The final step involves the conversion of 5-methoxy-6-methyl-2-indanol to 5-methoxy-6-methyl-2-aminoindan through an amination reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of 5-Methoxy-6-methyl-2-aminoindan hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methyl-2-aminoindan hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Methoxy-6-methyl-2-aminoindan hydrochloride can yield 5-methoxy-6-methyl-2-indanone, while reduction can produce 5-methoxy-6-methyl-2-indanol.

Scientific Research Applications

5-Methoxy-6-methyl-2-aminoindan hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of serotonin releasing agents and their analogs.

Biology: The compound is utilized in research on neurotransmitter systems, particularly serotonin pathways.

Medicine: Studies have explored its potential as a novel antidepressant with a faster onset of action compared to traditional selective serotonin reuptake inhibitors.

Comparison with Similar Compounds

5-Methoxy-6-methyl-2-aminoindan hydrochloride can be compared with other serotonin releasing agents such as:

3,4-Methylenedioxyamphetamine (MDA): Unlike MDA, 5-Methoxy-6-methyl-2-aminoindan hydrochloride does not produce hallucinogenic effects.

3,4-Methylenedioxymethamphetamine (MDMA): While MDMA is known for its neurotoxic effects, 5-Methoxy-6-methyl-2-aminoindan hydrochloride is non-neurotoxic.

Properties

IUPAC Name |

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2;/h3,6,10H,4-5,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKSAQFCDDGFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(C2)N)C=C1OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043062 | |

| Record name | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132980-17-7 | |

| Record name | 5-Methoxy-6-methyl-2-aminoindane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6844ZR3CH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

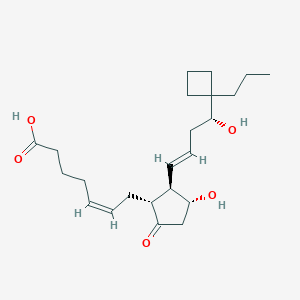

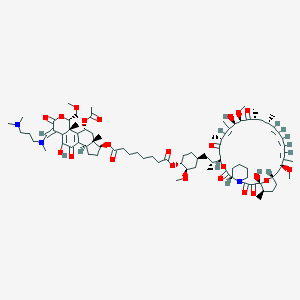

![3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B157849.png)